N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using IR absorption spectra and 1H-NMR spectrum .Scientific Research Applications
- N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has shown promising anticancer properties. It inhibits cancer cell growth and proliferation, making it a potential candidate for cancer therapy .
- Researchers have screened derivatives of this compound against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating cytotoxic effects .
- The compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. It could be explored as a novel antimicrobial agent .
- The compound acts as an antioxidant, protecting cells from oxidative stress and damage. Antioxidants are crucial for overall health and disease prevention .
- N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide inhibits enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes play essential roles in various physiological processes .
- Preliminary studies suggest that this compound may have antiviral effects. Further research is needed to explore its potential in combating viral infections .
Anticancer Activity
Antimicrobial Effects
Analgesic and Anti-Inflammatory Properties
Antioxidant Potential
Enzyme Inhibition
Antiviral Activity
Mechanism of Action
Target of Action
The compound N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, also known as N-cyclopentyl-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide, is a derivative of triazolothiadiazine . Triazolothiadiazines are known to interact with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Derivatives of triazolothiadiazine, which this compound is a part of, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for triazolothiadiazine derivatives , suggesting that similar studies might be applicable for this compound.
Result of Action
Given the diverse pharmacological activities associated with triazolothiadiazine derivatives , it can be inferred that this compound might have a broad range of effects at the molecular and cellular level.
Action Environment
Such factors are typically important considerations in drug design and development .
Future Directions
The future directions for this compound could involve further exploration of its diverse pharmacological activities. In silico pharmacokinetic and molecular modeling studies could also be summarized . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
N-cyclopentyl-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-17(19-14-8-4-5-9-14)12-25-18-21-20-16-11-10-15(22-23(16)18)13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJWBYYVAOBTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.